molecular formula C11H12FNO4 B1428599 tert-Butyl 4-fluoro-3-nitrobenzoate CAS No. 579514-75-3

tert-Butyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1428599
CAS No.: 579514-75-3
M. Wt: 241.22 g/mol
InChI Key: QWDYAIDDFCNTKJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a fluorine atom and a nitro group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-fluoro-3-nitrobenzoate can be synthesized through the esterification of 4-fluoro-3-nitrobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-fluoro-3-aminobenzoate.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

tert-Butyl 4-fluoro-3-nitrobenzoate is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-nitrobenzoate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-fluoro-3-nitrobenzoate: C11H12FNO4

    tert-Butyl 3-fluoro-4-nitrobenzoate: C11H12FNO4

    4-fluoro-3-nitrobenzoic acid: C7H4FNO4

    4-fluoro-3-aminobenzoic acid: C7H6FNO2

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (tert-butyl) groups on the benzene ring influences its behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDYAIDDFCNTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729863
Record name tert-Butyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579514-75-3
Record name tert-Butyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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